4,6,7-Trifluoro-1H-imidazo[4,5-C]pyridine
Overview
Description
4,6,7-Trifluoro-1H-imidazo[4,5-C]pyridine is a heterocyclic compound that features a fused imidazole and pyridine ring system with three fluorine atoms at positions 4, 6, and 7.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,6,7-Trifluoro-1H-imidazo[4,5-C]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,3-diaminopyridine with trifluoroacetic anhydride, followed by cyclization to form the imidazo[4,5-C]pyridine core . The reaction conditions often require the use of a base such as potassium carbonate and a solvent like dimethylformamide.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process typically involves recrystallization or chromatographic techniques to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions: 4,6,7-Trifluoro-1H-imidazo[4,5-C]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form N-oxides or reduction to form dihydro derivatives.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydride and alkyl halides are commonly used.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid can be used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Major Products:
Substitution Products: Various substituted imidazo[4,5-C]pyridines.
Oxidation Products: Imidazo[4,5-C]pyridine N-oxides.
Reduction Products: Dihydroimidazo[4,5-C]pyridines.
Scientific Research Applications
4,6,7-Trifluoro-1H-imidazo[4,5-C]pyridine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders and cancer.
Material Science: The compound’s unique electronic properties make it useful in the development of organic semiconductors and other advanced materials.
Biological Research: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Mechanism of Action
The mechanism of action of 4,6,7-Trifluoro-1H-imidazo[4,5-C]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. For example, it may inhibit certain kinases involved in cancer cell proliferation, leading to reduced tumor growth .
Comparison with Similar Compounds
Imidazo[4,5-B]pyridine: Another fused heterocyclic compound with similar applications but different substitution patterns.
Imidazo[1,2-A]pyridine: Known for its use in pharmaceuticals like zolpidem and alpidem.
Uniqueness: 4,6,7-Trifluoro-1H-imidazo[4,5-C]pyridine is unique due to the presence of three fluorine atoms, which significantly alter its electronic properties and reactivity compared to other imidazopyridines. This makes it particularly valuable in the design of novel drugs and materials .
Properties
IUPAC Name |
4,6,7-trifluoro-3H-imidazo[4,5-c]pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2F3N3/c7-2-3-4(11-1-10-3)6(9)12-5(2)8/h1H,(H,10,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKMPKBMAZVYSDI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1)C(=NC(=C2F)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2F3N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90573854 | |
Record name | 4,6,7-Trifluoro-3H-imidazo[4,5-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90573854 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
405230-95-7 | |
Record name | 4,6,7-Trifluoro-3H-imidazo[4,5-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90573854 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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